[18]Annulene

Catalog No.
S587075
CAS No.
2040-73-5
M.F
C18H18
M. Wt
234.3 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[18]Annulene

CAS Number

2040-73-5

Product Name

[18]Annulene

IUPAC Name

cyclooctadecanonaene

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

InChI

InChI=1S/C18H18/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-18H

InChI Key

STQWAGYDANTDNA-UHFFFAOYSA-N

SMILES

C1=CC=CC=CC=CC=CC=CC=CC=CC=C1

Canonical SMILES

C1=CC=CC=CC=CC=CC=CC=CC=CC=C1

[18]annulene is an aromatic annulene.

[18]Annulene is a highly conjugated, fully aromatic macrocyclic polyene (C18H18) that serves as the fundamental hydrocarbon baseline for 18π-electron systems [1]. As the first stable, isolable fully aromatic annulene after benzene, it forms red-brown crystals at room temperature and exhibits a planar geometry that minimizes transannular steric strain [1]. Commercially and scientifically, it is procured primarily as a pristine, heteroatom-free precursor for advanced carbon nanoarchitectures and as the definitive spectroscopic reference material for quantifying macrocyclic diamagnetic ring currents [2]. Its lack of nitrogen coordination centers distinguishes it from porphyrins, making it indispensable for synthesizing pure all-carbon networks and studying unperturbed Hückel aromaticity [2].

Procuring a generic substitute for[18]annulene typically fails due to either chemical instability or heteroatom interference. Smaller macrocycles, such as[10]annulene and [14]annulene, suffer from severe transannular hydrogen clashes, rendering them non-aromatic or weakly aromatic and practically impossible to handle or store as stable precursors at room temperature[1]. Conversely, while porphyrins also feature an 18π-electron pathway and offer superior thermal stability, their tetrapyrrolic core obligatorily introduces four nitrogen atoms [2]. This heteroatom presence fundamentally alters the electronic band structure and inevitably leads to metal coordination, disqualifying porphyrins as precursors for pure, undoped carbon networks [2]. Furthermore, substituting [18]annulene with simple aromatics like benzene fails to provide the large internal cavity and macrocyclic ring current required for advanced supramolecular host-guest modeling [1].

Macrocyclic Stability and Handling Viability vs. Smaller Annulenes

Unlike smaller annulenes that fail to achieve planarity due to internal steric crowding, [18]annulene provides a stable 4n+2 system that can be practically handled in laboratory workflows [1]. Quantitative thermodynamic assessments show that [18]annulene possesses a resonance energy of approximately 37 kcal/mol, allowing it to be isolated as a stable red-brown crystalline solid at 25 °C [1]. In stark contrast, [10]annulene and [14]annulene lack sufficient aromatic stabilization due to transannular interactions, resulting in rapid decomposition or isomerization at room temperature[1].

Evidence DimensionResonance energy and room-temperature isolability
Target Compound Data~37 kcal/mol resonance energy; stable crystalline solid at 25 °C
Comparator Or Baseline[10]Annulene and[14]Annulene (non-aromatic/weakly aromatic; highly unstable at 25 °C)
Quantified Difference[18]Annulene provides ~37 kcal/mol stabilization, enabling standard room-temperature handling, whereas comparators require extreme cryogenic conditions.
ConditionsStandard state handling (25 °C, 100 kPa)

Ensures procurement of a structurally intact macrocycle that can be stored and processed without the extreme cryogenic overhead required for smaller annulenes.

Heteroatom-Free Composition for Pure Carbon Networks vs. Porphyrins

When synthesizing pure carbon allotropes or nanostructures, the precursor's elemental purity is paramount. [18]Annulene provides a 100% hydrocarbon framework (C18H18) with an 18π-electron perimeter [1]. While porphyrins share a similar 18π-electron substructure and are often used as macrocyclic substitutes, their core contains 4 nitrogen atoms [2]. This heteroatom inclusion inevitably dopes the resulting downstream materials and introduces unwanted metal-coordination sites, whereas [18]annulene allows for the precise bottom-up synthesis of pure dehydrobenzoannulene and graphdiyne subunits[2].

Evidence DimensionHeteroatom content and coordination potential
Target Compound Data0% nitrogen; pure hydrocarbon (C18H18)
Comparator Or BaselinePorphine (4 nitrogen atoms; obligate coordination core)
Quantified Difference100% elimination of nitrogen doping and transition metal coordination artifacts in downstream carbon networks.
ConditionsPrecursor selection for all-carbon nanomaterial synthesis

Critical for materials scientists who must procure a strictly all-carbon macrocycle to prevent heteroatom-induced bandgap alterations in synthetic carbon networks.

Spectroscopic Calibration Standard for Diamagnetic Ring Currents vs. Benzene

[18]Annulene is the premier reference material for calibrating and quantifying macrocyclic aromaticity via nuclear magnetic resonance (NMR). Due to its massive diatropic ring current,[18]annulene exhibits a profound chemical shift difference (Δδ) of approximately 12.1 ppm between its highly shielded inner protons (approx. -3.0 ppm) and deshielded outer protons (approx. 9.1 ppm) at low temperatures [1]. Benzene, the standard aromatic baseline, lacks an inner cavity and provides only a single proton resonance at 7.36 ppm [1]. This massive, quantifiable Δδ makes [18]annulene the indispensable benchmark for evaluating the aromaticity of newly synthesized expanded porphyrins and custom macrocycles [1].

Evidence DimensionNMR chemical shift differential (Δδ) between inner and outer protons
Target Compound DataΔδ ≈ 12.1 ppm (inner ~ -3.0 ppm, outer ~ 9.1 ppm)
Comparator Or BaselineBenzene (Δδ = 0 ppm; single shift at 7.36 ppm)
Quantified Difference>12 ppm expansion in chemical shift differential due to macrocyclic diatropicity.
Conditions1H NMR spectroscopy at low temperature (e.g., -60 °C in THF-d8)

Provides analytical laboratories with the definitive, quantifiable reference standard required to prove macrocyclic aromaticity in novel synthesized compounds.

Baseline Solution Processability vs. Alkyl-Substituted Analogs

Unsubstituted [18]annulene is characterized by strong intermolecular packing and consequently poor solubility in standard organic solvents, which dictates its handling in synthesis [1]. While functionalized derivatives like bis-di-tert-butylphenyl (DTBP) [18]annulene achieve measurable solubilities (e.g., >35 μM in dichloromethane), the pristine [18]annulene requires specialized solvents (such as perdeuteriotetrahydrofuran) for liquid-phase analysis and is primarily processed as a solid or in highly dilute conditions [1]. This stark contrast in solubility profiles informs synthetic planning, ensuring buyers recognize that unsubstituted [18]annulene is best utilized for solid-state applications or as a starting material for functionalization rather than direct high-concentration casting[1].

Evidence DimensionSolubility in common organic solvents (e.g., CH2Cl2)
Target Compound DataVery low solubility; requires highly polar/specialized solvents for dissolution
Comparator Or BaselineDTBP-substituted [18]annulene (>35 μM in CH2Cl2)
Quantified DifferenceSubstituted analogs provide order-of-magnitude improvements in molar solubility over the pristine unsubstituted macrocycle.
ConditionsRoom temperature dissolution in standard non-polar/halogenated solvents

Prevents costly formulation failures by guiding buyers to use pristine [18]annulene for solid-state synthesis or functionalization, while selecting substituted analogs for solution-cast applications.

Precursor for Graphdiyne and All-Carbon Nanoarchitectures

Because [18]annulene provides a stable, 100% heteroatom-free 18π-electron framework, it is the optimal precursor for the bottom-up synthesis of dehydrobenzoannulenes and graphdiyne substructures[1]. It ensures that the resulting carbon networks remain undoped by nitrogen, preserving their intrinsic electronic and semiconductor properties[1].

Analytical Reference Standard for Macrocyclic Aromaticity

Leveraging its massive 12.1 ppm NMR chemical shift differential, [18]annulene is procured by analytical and physical chemistry laboratories as the definitive calibration standard [2]. It is used to validate theoretical models of Hückel aromaticity and to benchmark the diatropic ring currents of newly synthesized expanded porphyrins and custom macrocycles [2].

Starting Material for Functionalized Supramolecular Hosts

Due to its poor baseline solubility but high structural stability, pristine [18]annulene serves as the ideal core starting material for synthesizing highly soluble, functionalized derivatives (such as tert-butyl or decyl-substituted annulenes) [1]. These functionalized macrocycles are subsequently used in supramolecular chemistry for host-guest complexation and advanced optical materials [1].

XLogP3

5.8

Wikipedia

[18]annulene

Dates

Last modified: 02-18-2024

Explore Compound Types